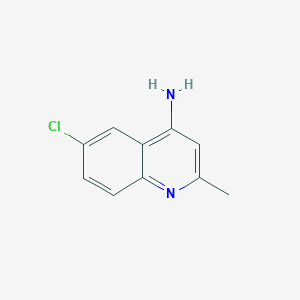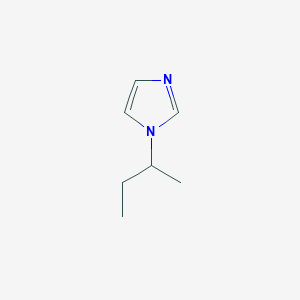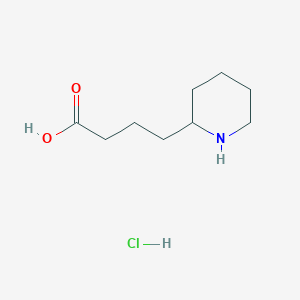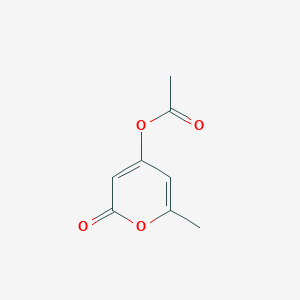![molecular formula C9H8N2O B1281412 1-(1H-ピロロ[2,3-b]ピリジン-3-イル)エタノン CAS No. 83393-46-8](/img/structure/B1281412.png)
1-(1H-ピロロ[2,3-b]ピリジン-3-イル)エタノン
概要
説明
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, also known as 1H-pyrrolo[2,3-b]pyridine-3-ethanone or 1-pyrrolo[2,3-b]pyridine-3-ethanone, is an organic compound belonging to the pyrrolo[2,3-b]pyridine family. This compound has a variety of applications in organic synthesis and scientific research.
科学的研究の応用
ファーマコフォア開発
3-アセチル-7-アザインドールは、新しい治療薬の開発におけるファーマコフォアとして役立ちます。 その構造は、アクロシン阻害剤として作用するアザインドール誘導体の合成において重要であり、これは生殖治療法や避妊方法の研究において重要です .
キナーゼ阻害
キナーゼ阻害剤の一部として、3-アセチル-7-アザインドール誘導体は、創薬とイノベーションに大きく貢献しています。 これらの化合物は、癌やその他の疾患に関連するシグナル伝達経路において重要なさまざまなタンパク質キナーゼを標的としています .
ヘテロ環化学
この化合物は、農業から医薬品まで幅広い用途を持つ、堅牢で多様な化学反応性を備えたトリアゾールを作成するための位置選択的ヘテロ環化反応で使用されます .
フラグメントベース創薬 (FBDD)
FBDDでは、3-アセチル-7-アザインドール誘導体は、さまざまな医薬品化学プログラムを通じて強力な薬物に開発できる貴重なフラグメントです。 これらは、生物学的標的に対する高い結合効率を持つ分子の設計の出発点となります .
アザインドリルカルボキシ-エンド-トロパナミドの合成
この化合物は、そのユニークな構造と生物学的活性のために潜在的な治療的用途を持つアザインドリルカルボキシ-エンド-トロパナミドの合成における反応物です .
作用機序
Target of Action
The primary targets of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, also known as 3-Acetyl-7-azaindole, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
3-Acetyl-7-azaindole interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby suppressing the activation of the FGFR signaling pathway .
Biochemical Pathways
The affected pathway is the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .
Result of Action
The molecular and cellular effects of 3-Acetyl-7-azaindole’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
生化学分析
Biochemical Properties
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human neutrophil elastase (HNE), an enzyme involved in inflammatory processes . Additionally, 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone exhibits inhibitory activity against different cancer cell lines, indicating its potential as an anticancer agent .
Cellular Effects
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound has antiproliferative activity against Hep3B cells, a type of liver cancer cell line . This suggests that 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone may interfere with cell growth and division, potentially leading to cell cycle arrest and apoptosis.
Molecular Mechanism
The molecular mechanism of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been identified as a potent inhibitor of fibroblast growth factor receptor 4 (FGFR4), a receptor tyrosine kinase involved in cell proliferation and differentiation . By inhibiting FGFR4, 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can disrupt downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone remains stable when stored at 2-8°C in a sealed, dry environment
Dosage Effects in Animal Models
The effects of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it may cause toxic or adverse effects. For example, high doses of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone may lead to hepatotoxicity or nephrotoxicity, indicating the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which help to convert it into more water-soluble metabolites for excretion . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution. For instance, it may be transported across cell membranes by specific transporters or bind to plasma proteins for systemic distribution . These interactions can influence the compound’s localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)8-5-11-9-7(8)3-2-4-10-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMZQWPOZWMDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509623 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83393-46-8 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetyl-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-Acetyl-7-azaindole relate to its herbicidal activity?
A: Research suggests that the carbonyl group, aromatic ring, and the azaindole moiety of 3-Acetyl-7-azaindole are crucial for its herbicidal activity. [] This compound, along with other methyl ketone derivatives, was tested against Chinese amaranth and barnyard grass. The study identified that the position and type of substituents on the methyl ketone backbone significantly influenced the inhibitory effects on seed germination and seedling growth. Specifically, the presence of the azaindole group in 3-Acetyl-7-azaindole was linked to increased herbicidal activity compared to other analogs. Molecular docking studies further pointed towards the importance of these structural features for interaction with the target enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in carotenoid biosynthesis and a known target for herbicides. []
Q2: What synthetic routes are available for producing 3-Acetyl-7-azaindole?
A: 3-Acetyl-7-azaindole can be synthesized by reacting 1H-pyrrolo[2,3-b]pyridine (7-azaindole) with various acylating agents. [] One reported method involves the use of acetic anhydride to introduce the acetyl group at the 3-position of the 7-azaindole scaffold. [] This reaction typically requires specific conditions and may involve catalysts to achieve optimal yield and purity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

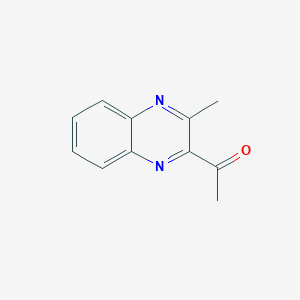

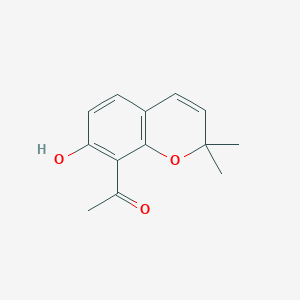



![1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B1281340.png)

![5-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1281344.png)
